molecular formula C18H20BrClN2O2S B2526641 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2249127-51-1

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2526641
CAS No.: 2249127-51-1
M. Wt: 443.78
InChI Key: RZAMTBUTVABQJL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Sulfonylation: Reacting 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as triethylamine.

    Purification: The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (bromo and chloro groups), it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might replace the halogen atoms with other functional groups.

Scientific Research Applications

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing drugs with potential therapeutic effects.

    Biological Studies: The compound might be used to study its effects on biological systems, including its interaction with proteins and enzymes.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(4-Bromo-2-chloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(4-bromo-2-chloro-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMTBUTVABQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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